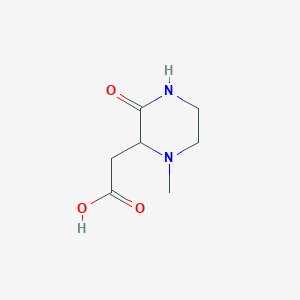
6-Chloro-9-isopropyl-9H-purine
描述
6-Chloro-9-isopropyl-9H-purine is a chemical compound with the molecular formula C8H9ClN4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids
作用机制
Target of Action
The primary target of 6-Chloro-9-isopropyl-9H-purine is DAPK-1 , a kinase known to be involved in apoptotic events . This compound has been shown to inhibit DAPK-1, suggesting that the inhibition of this target could be responsible for the induction of cell death by apoptosis .
Mode of Action
This compound interacts with its target, DAPK-1, by binding to it and inhibiting its function . This inhibition disrupts the normal functioning of the kinase, leading to the induction of apoptosis, a form of programmed cell death .
Biochemical Pathways
It is known that dapk-1, the primary target of this compound, plays a crucial role in apoptotic events . Therefore, the inhibition of DAPK-1 by this compound likely affects the pathways related to apoptosis.
Result of Action
The primary result of the action of this compound is the induction of apoptosis in cells . This is achieved through the inhibition of DAPK-1, leading to disruptions in the normal functioning of this kinase . The compound has been shown to have antitumor activity, suggesting that it may be effective in inducing cell death in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-isopropyl-9H-purine typically involves the chlorination of 9-isopropyl-9H-purine. One common method is the reaction of 9-isopropyl-9H-purine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反应分析
Types of Reactions
6-Chloro-9-isopropyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 6-amino-9-isopropyl-9H-purine derivative, while substitution with a thiol would produce a 6-thio-9-isopropyl-9H-purine derivative .
科学研究应用
6-Chloro-9-isopropyl-9H-purine has several scientific research applications:
相似化合物的比较
Similar Compounds
6-Chloropurine: Similar in structure but lacks the isopropyl group at the 9-position.
6-Chloropurine riboside: Contains a ribose sugar moiety attached to the purine ring.
2,6-Dichloro-9-(1-methylethyl)-9H-purine: Similar but has an additional chlorine atom at the 2-position.
Uniqueness
6-Chloro-9-isopropyl-9H-purine is unique due to the presence of the isopropyl group at the 9-position, which can influence its chemical reactivity and biological activity. This structural feature can affect its interactions with enzymes and other molecular targets, making it distinct from other chlorinated purine derivatives .
属性
IUPAC Name |
6-chloro-9-propan-2-ylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIIMNOJHLWYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328863 | |
| Record name | 6-Chloro-9-isopropyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500539-08-2 | |
| Record name | 6-Chloro-9-isopropyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)


![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)


![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)

